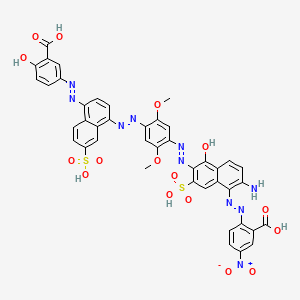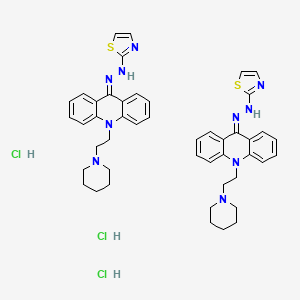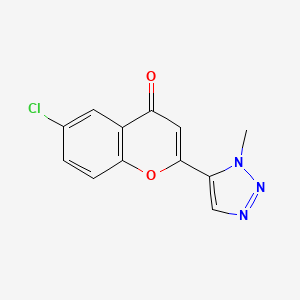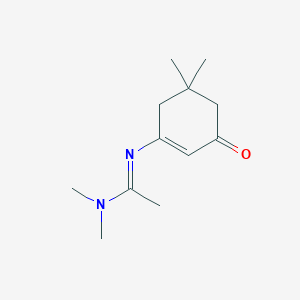
Paratocarpin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paratocarpin B involves the use of chalcones, which are open-chain flavonoids. The synthetic route typically includes the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone intermediate . This intermediate can then undergo further reactions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Paratocarpin B can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydrochalcones.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the reactivity of neolignan lipid esters.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidant properties could be utilized in the development of natural preservatives and health supplements.
Mechanism of Action
The mechanism by which Paratocarpin B exerts its effects involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the modulation of antioxidant enzymes and the inhibition of oxidative stress-induced signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Hispaglabridin B
- Isoliquiritigenin
- Paratocarpin A
- Glyinflanin G
Uniqueness
Paratocarpin B is unique due to its specific structure and potent antioxidant properties. Compared to other similar compounds, it has shown higher efficacy in scavenging free radicals and protecting cells from oxidative damage .
Properties
CAS No. |
161099-57-6 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-8-18-15-17(6-10-21(18)26)7-11-22(27)19-9-12-23-20(24(19)28)13-14-25(3,4)29-23/h5-7,9-15,26,28H,8H2,1-4H3/b11-7+ |
InChI Key |
WRNYEZGVIHDIGH-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



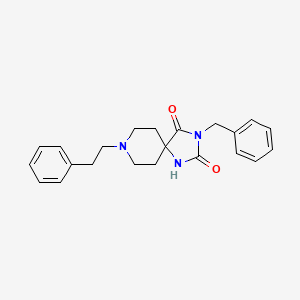


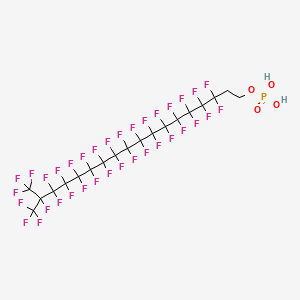
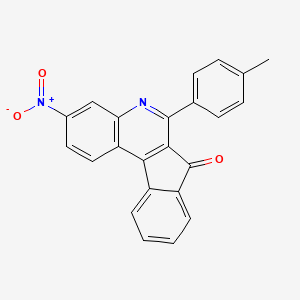


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
